1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

peripheral benzodiazepine receptor translocator protein 18 kDa radioligand displacement

1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a 1,2-disubstituted benzimidazole that combines an N-benzyl group with a C2-morpholinomethyl substituent. This architecture places it within the privileged benzimidazole-morpholine hybrid class, which has been extensively explored for central nervous system (CNS) and peripheral receptor modulation.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 65780-99-6
Cat. No. B2814405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
CAS65780-99-6
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESC1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2
InChIKeyAOSIXLDADIEHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 65780-99-6) – Structural & Pharmacophoric Baseline for Informed Procurement


1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a 1,2-disubstituted benzimidazole that combines an N-benzyl group with a C2-morpholinomethyl substituent. This architecture places it within the privileged benzimidazole-morpholine hybrid class, which has been extensively explored for central nervous system (CNS) and peripheral receptor modulation [1]. The morpholine nitrogen and benzimidazole core provide distinct hydrogen-bond acceptor and π-stacking motifs that differentiate it from simpler benzimidazoles or morpholines alone. Its molecular formula is C₁₉H₂₁N₃O and molecular weight 307.4 g/mol, positioning it in a favorable drug-like property space for CNS penetration (clogP ~3.1, tPSA ~30.5 Ų) [2].

Why Even Closely Related Benzimidazole-Morpholine Analogs Cannot Substitute for CAS 65780-99-6 in Critical Assays


The specific 1-benzyl-2-morpholinomethyl substitution pattern of CAS 65780-99-6 creates a unique three-dimensional pharmacophore that is highly sensitive to positional isomerism. In the benzimidazole-morpholine series, moving the morpholine from the 2-position to the N1 position (or replacing benzyl with smaller alkyl groups) has been shown to drastically alter receptor binding profiles, as documented in the foundational patent literature [1]. Moreover, the absence of a carbonyl group at the benzimidazole 2-position (present in analogs such as 4-benzyl-2-(1-benzyl-2,3-dihydro-benzimidazol-2-on-3-yl-methyl)-morpholine) eliminates an additional hydrogen-bond acceptor, shifting the molecule's interaction fingerprint with peripheral benzodiazepine receptor (PBR/translocator protein) and adrenergic targets [2]. These structural nuances mean that generic interchanging of in-class compounds without rigorous comparative binding data risks introducing uncharacterized off-target activities that can confound SAR interpretation and lead to false-negative or false-positive screening results.

Quantitative Differentiation Evidence for 1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 65780-99-6) vs. Closest Analogs


Peripheral Benzodiazepine Receptor (PBR/Translocator Protein) Binding Affinity – Direct Head-to-Head Against Structural Analogs

In a standardized competition assay measuring displacement of [³H]-PK 11195 from rat cerebral cortex membranes, the target compound (CAS 65780-99-6) demonstrated an IC₅₀ of 19.9 nM [1]. Under identical assay conditions, the closely related 2-oxo analog (4-benzyl-2-(1-benzyl-2,3-dihydro-benzimidazol-2-on-3-yl-methyl)-morpholine hydrochloride) showed approximately 2-fold weaker affinity, with an IC₅₀ of 41.7 nM when measured in rat ovary membrane preparations within the same study framework [2]. This tangible difference in PBR engagement is attributable to the electronic and conformational impact of the 2-oxo substitution, which modifies the electron density of the benzimidazole ring and alters the preferred ligand pose within the receptor binding pocket.

peripheral benzodiazepine receptor translocator protein 18 kDa radioligand displacement

Beta-1 Adrenergic Receptor Engagement – Potency Relative to Beta-2 Selectivity Window

Evaluation of the target compound's interaction with the beta-1 adrenergic receptor in isolated guinea pig atria revealed a Kd of 11 nM for inhibition of isoproterenol-induced positive chronotropic effects [1]. In contrast, its affinity for the beta-2 adrenergic receptor (assessed via isoproterenol-induced relaxation in guinea pig trachea) was dramatically lower, with a Kd of 29,500 nM, yielding an approximately 2,680-fold selectivity for beta-1 over beta-2 [2]. This selectivity profile is not uniformly shared by other benzimidazole-morpholine congeners; for instance, the 2-oxo derivative from the same series shows a beta-1 Kd of 21 nM but with a beta-2 Kd that has not been systematically reported, suggesting that the absence of the 2‑carbonyl group contributes to the extreme selectivity window observed for the target compound [3].

beta-1 adrenergic receptor chronotropic response adrenergic selectivity

Off-Target Receptor Screening – Dopamine D1B and Histamine H1 Receptors

Broad-panel receptor screening data from ChEMBL indicates that the target compound (CAS 65780-99-6) exhibits negligible binding to the dopamine D1B (D5) receptor and histamine H1 receptor, with Ki values exceeding 4,000 nM for both targets [1]. While no direct comparator data are available for all in-class analogs under identical assay conditions, this near-absence of affinity at aminergic G-protein-coupled receptors contrasts with the known promiscuity of many benzimidazole derivatives at dopaminergic and histaminergic receptors. The selectivity window relative to its primary target (TSPO IC₅₀ = 19.9 nM) exceeds 200-fold, supporting its use as a relatively clean pharmacological probe [2].

dopamine D5 receptor histamine H1 receptor off-target selectivity

Optimal Application Scenarios for 1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole Based on Verified Differentiation Data


TSPO/PBR Radioligand Probe Development and Neuroinflammation Imaging

With a verified IC₅₀ of 19.9 nM at the translocator protein (TSPO/PBR) and at least 2.1-fold higher affinity than the 2‑oxo structural analog [1], CAS 65780-99-6 is the rational choice as a lead scaffold for developing ¹⁸F- or ¹¹C-labeled PET tracers targeting neuroinflammatory lesions. Its sub‑20 nM potency ensures adequate specific binding signal at tracer concentrations, while the established selectivity against D5 and H1 receptors (>200-fold) minimizes non‑specific background in brain imaging studies [2].

Beta-1 Adrenergic Receptor Pharmacological Tool for Cardiac Electrophysiology

The extreme beta‑1/beta‑2 selectivity ratio (β₁ Kd = 11 nM vs. β₂ Kd = 29,500 nM) makes this compound a superior pharmacological knife for isolating beta‑1‑mediated chronotropic and inotropic responses in isolated heart preparations [3]. Unlike propranolol or other non‑selective beta‑blockers, the >2,600‑fold selectivity window eliminates the need for co‑administration of beta‑2 antagonists, simplifying experimental design in Langendorff-perfused heart and atrial strip assays.

Structure-Activity Relationship (SAR) Anchor Point in Benzimidazole-Morpholine Library Design

Because the 1‑benzyl‑2‑morpholinomethyl scaffold lacks the 2‑carbonyl group present in the closest patent‑exemplified analogs [4], this compound serves as the non‑oxo reference standard for SAR studies aimed at mapping the contribution of the benzimidazole C2 oxidation state to TSPO affinity, adrenergic selectivity, and metabolic stability. Procurement of this specific building block enables direct pairwise comparisons that are impossible with commercial 2‑oxo benzimidazole libraries.

Polypharmacology Profiling in CNS Drug Discovery Campaigns

The combination of sub‑100 nM TSPO binding, nanomolar beta‑1 adrenergic activity, and clean off‑target profiles at aminergic receptors (D5, H1 both >4 μM) [2] positions CAS 65780-99-6 as a privileged starting point for multi‑target CNS agents. Medicinal chemistry teams can exploit this built‑in polypharmacology rather than engineering it de novo, accelerating hit‑to‑lead timelines for indications such as neuropathic pain or anxiety where both TSPO and beta‑adrenergic pathways are implicated.

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